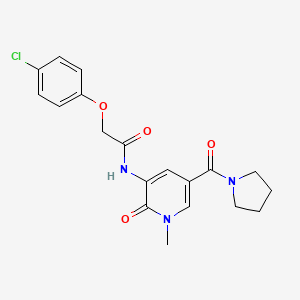
2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C19H20ClN3O4 and its molecular weight is 389.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Derivatives
- Synthesis of 2-Aminomethyl-5-Methyl-7-Phenyloxazolo[5,4-b]Pyridines : This research explored the use of 2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide in the synthesis of novel 2-aminomethyloxazolo[5,4-b]pyridine derivatives through nucleophilic substitution with various amines and cyclic amides (Palamarchuk et al., 2019).
Chemical Properties and Reactions
- Formation of N-Derivatives with Alkaloids : This study demonstrated the successful reaction of the compound with cytisine, anabasine, and salsoline alkaloids, forming corresponding derivatives. These reactions were characterized using NMR spectroscopy (Palamarchuk et al., 2019).
Biological Activities
- Cytotoxic Activity on Cancer Cell Lines : A study synthesized a novel compound from indibulin and combretastatin scaffolds, including this compound. This compound demonstrated good cytotoxic activity against breast cancer cell lines and low toxicity on normal cell lines (Moghadam & Amini, 2018).
Pharmaceutical Applications
- Antibacterial Potential : A related study synthesized various derivatives using 4-chlorophenoxyacetic acid and evaluated them for antibacterial properties. The derivatives showed potential as antibacterial agents against both gram-negative and gram-positive bacteria (Siddiqui et al., 2014).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Spectroscopic and Quantum Mechanical Studies : This study involved the synthesis of bioactive benzothiazolinone acetamide analogs, including derivatives of this compound. It focused on their photochemical and thermochemical properties for potential use in dye-sensitized solar cells (DSSCs) and their non-linear optical (NLO) activities. Additionally, molecular docking with Cyclooxygenase 1 (COX1) was performed to understand ligand-protein interactions (Mary et al., 2020).
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-22-11-13(18(25)23-8-2-3-9-23)10-16(19(22)26)21-17(24)12-27-15-6-4-14(20)5-7-15/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSCRDCEVLIJDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)COC2=CC=C(C=C2)Cl)C(=O)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
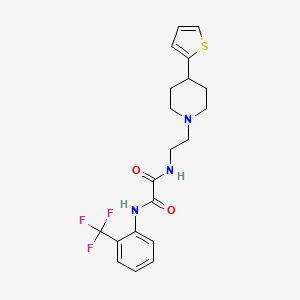

![Methyl 3-[benzyl({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl})amino]-2-methylpropanoate](/img/structure/B2396808.png)
![4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate](/img/structure/B2396809.png)
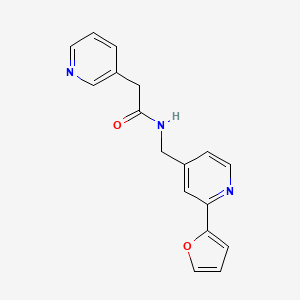
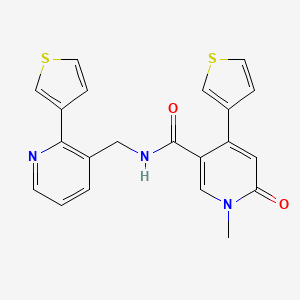
![(Z)-ethyl 2-(2-((2-chloro-5-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396815.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2396816.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8lambda6-thia-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2396819.png)
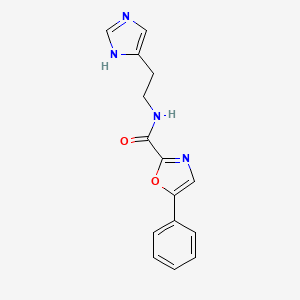
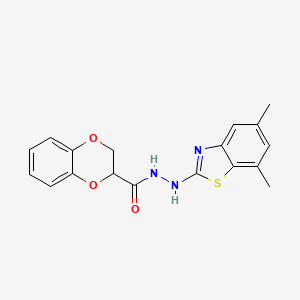
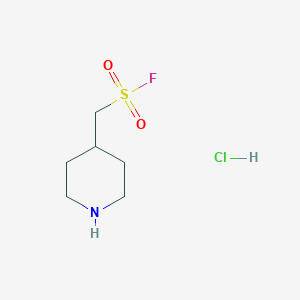
![4-cyano-N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2396825.png)
